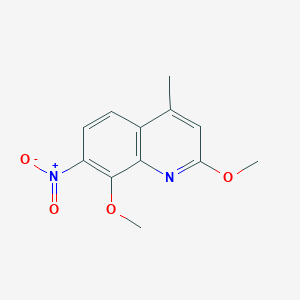![molecular formula C6H9NO3S B14648803 (2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol CAS No. 52120-94-2](/img/structure/B14648803.png)
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol is a compound that features a thiazole ring attached to a propane-1,2-diol backbone. This compound is of interest due to its unique chemical structure, which combines the properties of thiazoles and diols. Thiazoles are known for their presence in various biologically active molecules, while diols are commonly found in many organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol typically involves the reaction of a thiazole derivative with a diol precursor. One common method is the nucleophilic substitution reaction where the hydroxyl group of the diol reacts with a thiazole halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. The diol moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This dual interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Diol compounds: Compounds like ethylene glycol and propylene glycol.
Uniqueness
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol is unique due to its combination of a thiazole ring and a diol backbone. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
52120-94-2 |
|---|---|
Fórmula molecular |
C6H9NO3S |
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
(2R)-3-(1,3-thiazol-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H9NO3S/c8-3-5(9)4-10-6-7-1-2-11-6/h1-2,5,8-9H,3-4H2/t5-/m1/s1 |
Clave InChI |
ZJRZJTLZCUGRFH-RXMQYKEDSA-N |
SMILES isomérico |
C1=CSC(=N1)OC[C@@H](CO)O |
SMILES canónico |
C1=CSC(=N1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)

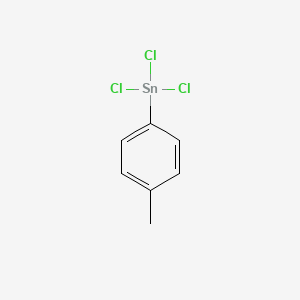

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)

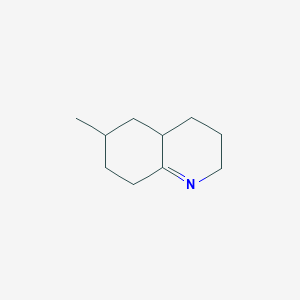
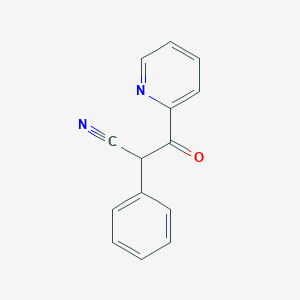
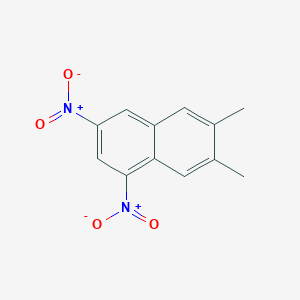
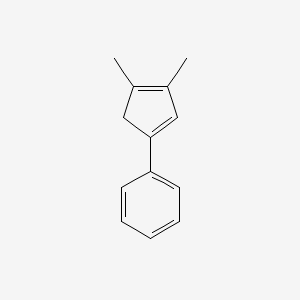
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
